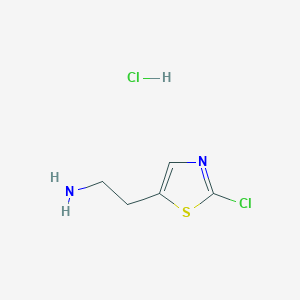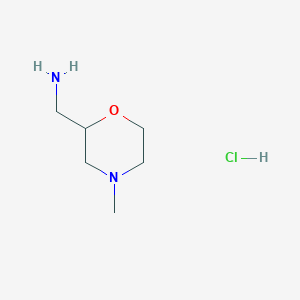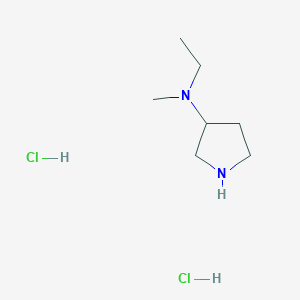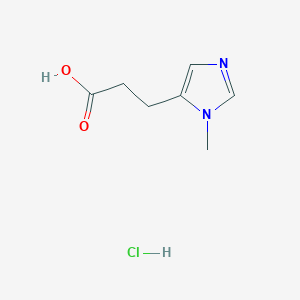![molecular formula C8H9N5 B1493013 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile CAS No. 2091654-75-8](/img/structure/B1493013.png)
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile
Übersicht
Beschreibung
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile, also known as AEP, is an organonitrogen compound that has been extensively studied in recent years due to its potential applications in the fields of biochemistry and physiology. AEP is a small molecule that is easily synthesized and has been shown to have a wide range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research into the compound 1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile and related derivatives has primarily focused on the synthesis of new chemical entities with potential for varied biological activities. The methodologies for synthesizing these compounds often involve cyclocondensation reactions, demonstrating the compound's versatility in chemical synthesis.
For example, a study detailed the synthesis of new 2-aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitriles, showcasing a method that involves the reaction of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with α-bromoacetophenone derivatives. This process highlights the compound's utility in generating diverse molecular structures with potential pharmacological applications (Khalafy, Marjani, & Salami, 2014).
Biological Activity and Applications
The derivatives of this compound have been explored for their biological activities, including antimicrobial and anticancer properties. These studies underscore the potential therapeutic applications of these compounds.
Antioxidant and Antimicrobial Activities : Certain derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities. For instance, compounds have shown significant activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans. These findings suggest the potential use of these derivatives in developing new antimicrobial agents (Bassyouni et al., 2012).
Anticancer Potential : Although the specific compound this compound has not been directly linked to anticancer research in the papers retrieved, related structures have been studied for their potential as anticancer agents. This suggests a broader research interest in imidazo[1,2-b]pyrazole derivatives for therapeutic applications, indicating the value of further investigation into the anticancer properties of such compounds.
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making imidazole derivatives valuable for the development of new therapeutic derivatives .
Mode of Action
Imidazole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The interaction often involves the formation of bonds during the synthesis of the imidazole .
Biochemical Pathways
It is known that imidazole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that the compound may affect a variety of biochemical pathways.
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . This suggests that the compound may have good bioavailability.
Result of Action
It is known that imidazole derivatives show a broad range of chemical and biological properties . These properties suggest that the compound may have diverse molecular and cellular effects.
Action Environment
It is known that the efficacy of imidazole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Biochemische Analyse
Biochemical Properties
1-(2-aminoethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile plays a significant role in biochemical reactions, primarily due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to interact with kinases, which are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates. The interaction with kinases can lead to the modulation of various signaling pathways, thereby influencing cellular processes . Additionally, this compound can bind to certain receptors, altering their activity and downstream effects.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as p38MAPK, which plays a crucial role in inflammatory responses and stress signaling . By affecting these pathways, this compound can alter cellular functions, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain kinases, thereby preventing the phosphorylation of target proteins and altering cellular signaling . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various experimental conditions, making it suitable for long-term studies. Its degradation products and their potential effects on cellular function need to be carefully monitored. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained changes in cellular signaling and metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can modulate cellular functions without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its beneficial effects without causing harm . Careful dosage optimization is essential to maximize the therapeutic potential of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may have distinct biological activities. The interaction with cytochrome P450 enzymes, for instance, can influence the metabolic flux and levels of specific metabolites . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and pharmacodynamics of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cellular membranes, leading to its accumulation in specific tissues. The interaction with transporters such as ABC transporters can influence its localization and bioavailability . Additionally, binding to plasma proteins can affect the distribution and half-life of this compound in the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may be directed to the mitochondria, affecting cellular metabolism and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action.
Eigenschaften
IUPAC Name |
1-(2-aminoethyl)imidazo[1,2-b]pyrazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5/c9-1-2-12-3-4-13-8(12)5-7(6-10)11-13/h3-5H,1-2,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTECMMRAEZLYFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=CC(=N2)C#N)N1CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-propyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1492931.png)

![[(2R)-1-[1-(3-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B1492933.png)




![2-(6-Chloropyridazin-3-yl)-5-methyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1492941.png)




